molecular formula C22H27ClN2O7S B2436710 Ethyl 5-chloro-2-(2-(isobutylamino)acetamido)-4-(p-tolyl)thiophene-3-carboxylate oxalate CAS No. 313641-22-4

Ethyl 5-chloro-2-(2-(isobutylamino)acetamido)-4-(p-tolyl)thiophene-3-carboxylate oxalate

Cat. No.: B2436710
CAS No.: 313641-22-4
M. Wt: 498.98
InChI Key: ZFIFLLNJSUKYCB-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-(2-(isobutylamino)acetamido)-4-(p-tolyl)thiophene-3-carboxylate oxalate is a useful research compound. Its molecular formula is C22H27ClN2O7S and its molecular weight is 498.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

One of the primary scientific applications of complex thiophene derivatives, similar to Ethyl 5-chloro-2-(2-(isobutylamino)acetamido)-4-(p-tolyl)thiophene-3-carboxylate Oxalate, involves their synthesis and subsequent structural analysis. For instance, the study of the synthesis and crystal structure of related compounds provides insights into their molecular arrangement and potential chemical behaviors. Such analyses often involve characterizing the compounds through techniques like IR, NMR, MS, and X-ray diffraction, which help understand the bonding, geometry, and interactions within the crystal lattice, contributing to the field of materials science and engineering (Liang Xiao-lon, 2015).

Electrochromic and Conductive Properties

Another significant application area is the investigation of electrochromic and conductive properties of thiophene derivatives. Studies have shown that copolymerization of thiophene derivatives can result in materials with interesting electrochromic properties, such as the ability to change color upon electrical stimulation. This has implications for developing smart windows, displays, and other electronic devices (U. Bulut et al., 2004).

Intermediate for Biologically Active Compounds

Thiophene derivatives serve as intermediates in the synthesis of a wide range of biologically active compounds. For example, their conversion into various compounds with potential schistosomicidal (antiparasitic) activities showcases the versatility of thiophene derivatives in medicinal chemistry. Such studies underline the importance of these derivatives in synthesizing new pharmaceuticals and exploring their mechanisms of action (M. El-kerdawy et al., 1989).

Photolytic Pathways and Photochemistry

The photochemistry of thiophene derivatives also represents a critical area of research. Investigating the photolytic pathways of these compounds, such as through reversible photoisomerisation and loss of carbon dioxide to form singlet imino-carbenes, contributes to our understanding of their reactivity under light exposure. This has implications for materials science, particularly in designing photoresponsive materials (K. Ang & R. Prager, 1992).

Properties

IUPAC Name

ethyl 5-chloro-4-(4-methylphenyl)-2-[[2-(2-methylpropylamino)acetyl]amino]thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3S.C2H2O4/c1-5-26-20(25)17-16(14-8-6-13(4)7-9-14)18(21)27-19(17)23-15(24)11-22-10-12(2)3;3-1(4)2(5)6/h6-9,12,22H,5,10-11H2,1-4H3,(H,23,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIFLLNJSUKYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)Cl)NC(=O)CNCC(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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